2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone
Description
2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone is a heterocyclic compound featuring a benzodioxin core linked to a 4-phenylpiperazine moiety via a methanone bridge. Its IUPAC name is [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone (synonym: UK-33274) . Structurally, it belongs to the quinazoline-derived alpha-adrenergic receptor antagonists, sharing pharmacophoric similarities with drugs like doxazosin . The compound’s benzodioxin and piperazinyl groups are critical for its receptor-binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGRLVPUYAVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Retrosynthetic dissection of 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone reveals two primary precursors:
- 1,4-Benzodioxin-2-carboxylic acid derivatives (e.g., acid chloride or activated ester).
- 4-Phenylpiperazine , a commercially available secondary amine.
The ketone bridge is typically formed via amide coupling or nucleophilic acyl substitution , requiring activation of the carboxylic acid group. Alternative routes involve constructing the benzodioxin ring system post-coupling or modifying preassembled scaffolds.
Direct Amide Coupling Methods
Carbodiimide-Mediated Coupling
A widely employed method involves reacting 1,4-benzodioxin-2-carboxylic acid with 4-phenylpiperazine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . Hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) are often added to suppress racemization and enhance coupling efficiency.
Typical Procedure :
- Dissolve 1,4-benzodioxin-2-carboxylic acid (1.0 equiv) and 4-phenylpiperazine (1.2 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Add EDC (1.5 equiv) and HOBt (1.5 equiv) under nitrogen atmosphere.
- Stir at 0–25°C for 12–24 hours.
- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Table 1: Optimization of Carbodiimide Coupling
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 18 | 72 |
| DCC/HOAt | DMF | 0→25 | 24 | 68 |
| EDCl/DMAP | THF | 25 | 12 | 65 |
Mixed Anhydride Method
For acid-sensitive substrates, mixed anhydride intermediates generated from chloroformates (e.g., isobutyl chloroformate) offer improved stability.
Procedure :
- Treat 1,4-benzodioxin-2-carboxylic acid with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in THF at −15°C.
- Add 4-phenylpiperazine (1.2 equiv) and stir for 6 hours.
- Isolate the product via filtration and recrystallization (ethanol/water).
Ring-Closing Strategies
Cyclization of Dihydroxy Precursors
An alternative approach constructs the 1,4-benzodioxin ring post-coupling. This method is advantageous when functional group compatibility issues arise during direct coupling.
Steps :
- Synthesize 2-(4-phenylpiperazine-1-carbonyl)phenol via coupling of 4-phenylpiperazine with 2-hydroxybenzoic acid.
- React with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to form the dioxane ring.
Reaction Conditions :
Solid-Phase Synthesis
Adapted from combinatorial chemistry techniques, this method enables rapid library generation and is scalable for high-throughput applications.
Protocol :
- Load Wang resin with Fmoc-protected 4-phenylpiperazine using standard peptide coupling conditions.
- Deprotect with piperidine/DMF (20% v/v).
- Couple with 1,4-benzodioxin-2-carboxylic acid using HBTU/HOBt.
- Cleave from resin with trifluoroacetic acid (TFA)/dichloromethane (1:1).
Catalytic Amination Approaches
Recent advances employ transition-metal catalysts to facilitate C–N bond formation. For example, copper(I)-catalyzed coupling between 1,4-benzodioxin-2-carbonyl chloride and 4-phenylpiperazine:
Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-phenanthroline (20 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene
- Temp: 110°C
- Yield: 85%.
Purification and Characterization
Chromatographic Techniques
- Silica gel chromatography : Eluent systems (ethyl acetate/hexane, 1:3 → 1:1) resolve unreacted starting materials and byproducts.
- Preparative HPLC : C18 columns (MeCN/H₂O + 0.1% TFA) achieve >99% purity for pharmacological studies.
Challenges and Optimization
Byproduct Formation
Industrial-Scale Considerations
Cost-Effective Reagents
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling using Ir(ppy)₃ as catalyst enables room-temperature reactions with improved atom economy.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B ) catalyze amide bond formation in aqueous media, though yields remain moderate (40–50%).
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone bridge can be reduced to form alcohol derivatives.
Substitution: The phenyl ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic agent. Its structural similarity to known pharmacophores allows it to interact with neurotransmitter systems.
Case Study: Analgesic Activity
Research has indicated that derivatives of 2,3-dihydro-1,4-benzodioxin compounds exhibit significant analgesic properties. In one study, the compound was tested for pain relief efficacy in animal models, demonstrating a reduction in pain response comparable to standard analgesics .
Pharmacology
The pharmacological profile of 2,3-dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone suggests potential use as a neuroprotective agent. Its ability to modulate neurotransmitter release and receptor activity makes it a candidate for further exploration in treating conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that the compound could enhance cell viability and reduce markers of apoptosis in neuronal cell lines .
Materials Science
Beyond biological applications, the compound's unique chemical structure allows it to be explored for use in polymer synthesis and as an additive in materials science.
Application Example: Polymer Additive
In material science research, the incorporation of 2,3-dihydro-1,4-benzodioxin derivatives into polymer matrices has been investigated to improve thermal stability and mechanical properties. This application could lead to the development of advanced materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound is compared below with five analogs, focusing on substituent variations, molecular properties, and pharmacological activities.
Pharmacological and Structural Insights
Substituent Effects on Receptor Binding
- 4-Phenylpiperazine vs.
- Piperazine vs. Piperidine : Replacement of piperazine with piperidine (e.g., CAS 89391-18-4) alters nitrogen basicity, which may reduce alpha-receptor affinity due to decreased hydrogen-bonding capacity .
Preclinical Data
- Antisickling Agents : TD-3 reduces HbS polymerization by 40% at 1 mM, comparable to hydroxyurea but with added antioxidant effects .
- Alpha-Blockers: Doxazosin derivatives show IC₅₀ values of ~10 nM for alpha-1 receptors, while benzodioxin-piperazinyl methanones (like the target compound) are hypothesized to have similar potency but lack published IC₅₀ data .
Physicochemical Properties
| Property | Target Compound | Doxazosin | CAS 926202-11-1 | CAS 89391-18-4 |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 1.9 | 2.1 |
| Water Solubility (mg/mL) | <0.1 | 0.3 | 1.5 | 0.8 |
| Hydrogen Bond Donors | 0 | 3 | 2 | 2 |
*LogP and solubility estimated using ChemAxon software and structural analogs.
Biological Activity
The compound 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula: C19H20N2O3
- Molecular Weight: 324.38 g/mol
- IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-phenylpiperazine
The structure of the compound features a benzodioxin moiety linked to a phenylpiperazine, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Target Interaction: The compound has shown affinity for multiple receptors and enzymes involved in cellular signaling pathways.
- Inhibition of Tumor Growth: Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For instance, it demonstrated an IC50 value ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) .
Case Study: Anticancer Activity
In a study evaluating the effects of various derivatives on breast cancer cell lines, 2,3-Dihydro-1,4-benzodioxin derivatives exhibited significant antiproliferative effects. The study highlighted that compounds with aryl substitutions at specific positions displayed enhanced activity against the tested cell lines .
Table: IC50 Values of 2,3-Dihydro Derivatives
| Compound | MCF-7 (µM) | CAMA-1 (µM) | HCC1954 (µM) | SKBR-3 (µM) |
|---|---|---|---|---|
| 2,3-Dihydro derivative A | 0.30 | 0.16 | 0.51 | 0.09 |
| 2,3-Dihydro derivative B | 157.4 | 139 | 157.2 | 93.08 |
This table summarizes the differential effects observed in various cancer cell lines treated with different derivatives of the compound.
Toxicological Profile
Research indicates that while exhibiting significant biological activity, the compound maintains a favorable safety profile with no apparent hepatotoxicity observed in preliminary animal models . This aspect is crucial for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural characterization of 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzodioxin and piperazine moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How is the compound synthesized, and what are common intermediates?
- Methodological Answer : Synthesis typically involves coupling a benzodioxin-carboxylic acid derivative with a substituted piperazine via amide bond formation. For example:
Activate the benzodioxin carboxylic acid using EDCI/HOBt or similar coupling agents.
React with 4-phenylpiperazine under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF.
Purify via column chromatography (silica gel, gradient elution). Key intermediates include 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid and 4-phenylpiperazine .
Q. What are preliminary steps to assess the compound’s biological activity?
- Methodological Answer : Begin with in vitro assays:
- Target-based assays : Screen against receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurological targets.
- Cell viability assays : Test cytotoxicity using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies : Evaluate interactions with kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. How can conflicting solubility data between computational predictions and experimental results be resolved?
- Methodological Answer :
Computational refinement : Use COSMO-RS or molecular dynamics simulations to account for solvent effects and polymorphic forms.
Experimental validation : Perform shake-flask solubility tests in multiple solvents (e.g., DMSO, PBS, ethanol) under controlled pH and temperature.
Analytical verification : Use HPLC-UV to quantify dissolved compound, ensuring no degradation during testing .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst optimization : Replace EDCI/HOBt with greener alternatives like polymer-supported carbodiimides.
- Solvent selection : Switch to solvents with higher boiling points (e.g., DMSO) to stabilize reactive intermediates.
- Process control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters in real time .
Q. How do structural modifications to the piperazine ring affect pharmacological activity?
- Methodological Answer :
Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability.
SAR studies : Compare binding affinities of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) using radioligand displacement assays.
Computational docking : Map interactions with target proteins (e.g., 5-HT₁A receptor) using AutoDock or Schrödinger .
Q. What experimental and computational approaches address discrepancies in predicted vs. observed metabolic pathways?
- Methodological Answer :
- In vitro metabolism : Use human liver microsomes (HLM) with LC-MS/MS to identify Phase I metabolites.
- In silico tools : Apply software like Meteor (Lhasa Ltd.) or ADMET Predictor to simulate CYP450-mediated oxidation.
- Isotope labeling : Synthesize deuterated analogs to track metabolic hotspots .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity results across cell lines?
- Methodological Answer :
Assay standardization : Normalize data using reference compounds (e.g., doxorubicin) and ensure consistent cell passage numbers.
Mechanistic studies : Perform flow cytometry (apoptosis vs. necrosis) and ROS detection assays to identify cell death pathways.
Transcriptomic profiling : Use RNA-seq to compare gene expression in responsive vs. resistant cell lines .
Tables
Table 1 : Key Physicochemical Properties
| Property | Method/Result | Reference |
|---|---|---|
| LogP (octanol-water) | Predicted: 3.2 (ChemAxon) | |
| Solubility in PBS (pH 7.4) | Experimental: 12 µg/mL ± 1.5 | |
| Plasma Protein Binding | In silico: 89% (ADMET Predictor) |
Table 2 : Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low coupling efficiency | Use microwave-assisted synthesis | |
| Impurity from oxidation | Add radical scavengers (e.g., BHT) |
Notes
- Avoid abbreviations; use full chemical names.
- For spectral data, cross-validate with synthetic intermediates to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
